Amopyroquine

Description

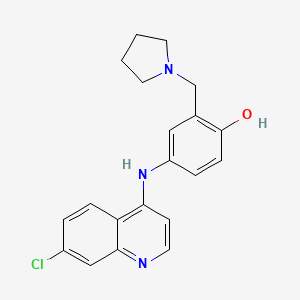

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCUCSDUMVJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10350-81-9 (di-hydrochloride) | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203544 | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-81-2 | |

| Record name | Amopyroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOPYROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Amopyroquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of this compound, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.

Introduction: The Significance of this compound in Antimalarial Research

This compound (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. This compound has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of this compound, crucial for its application in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. This compound is typically a slightly yellow powder.[3] Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | [4] |

| Synonyms | Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol | [1][4] |

| CAS Number | 550-81-2 | [5] |

| Molecular Formula | C₂₀H₂₀ClN₃O | [3] |

| Molecular Weight | 353.85 g/mol | [3] |

| Appearance | Slightly Yellow Powder | [3] |

| Melting Point | 196-198 °C (decomposes) | [6] |

| Boiling Point | 498.1 °C at 760 mmHg | [6] |

| Density | 1.351 g/cm³ | [6] |

| Solubility | Soluble in DMSO. Moderate solubility in water.[1][7] | [1][7] |

| pKa | Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values. | |

| Stability | Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8] | [7][8] |

Synthesis of this compound: A Strategic Approach

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol

The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]

Stage 2: Condensation with 4,7-Dichloroquinoline

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]

Below is a proposed experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.

Part B: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.

-

Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]

-

Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-stage synthesis of this compound.

Mechanism of Antimalarial Action: Interference with Heme Detoxification

The antimalarial activity of 4-aminoquinolines, including this compound, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]

This compound, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]

Diagram: Mechanism of Action of this compound

Caption: Inhibition of hemozoin formation by this compound.

Metabolism and In Vitro Cytotoxicity

This compound is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]

In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for this compound is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that this compound has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]

Analytical Methodologies for this compound

Robust and validated analytical methods are essential for the quality control of this compound as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of this compound in bulk and pharmaceutical formulations.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Solvent Selection: Based on solubility data, a suitable solvent for this compound is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Determination of λmax: Prepare a dilute solution of this compound from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its potential metabolites in various matrices.

Experimental Protocol: HPLC Analysis of this compound

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.

-

Detection: UV detection at the λmax of this compound.

-

Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.

Diagram: Key Structural Features for NMR Analysis

Caption: Key regions of the this compound molecule for NMR spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]

Conclusion

This compound remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. saber.ucv.ve [saber.ucv.ve]

- 5. CAS 550-81-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

- 8. academicjournals.org [academicjournals.org]

- 9. Synthesis and antimalarial activity of new amino analogues of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Replacement of the 4'-hydroxy group of amodiaquine and this compound by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. oarjbp.com [oarjbp.com]

- 13. researchgate.net [researchgate.net]

- 14. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tsijournals.com [tsijournals.com]

- 18. This compound | C20H20ClN3O | CID 25194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Amopyroquine on Plasmodium

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Amopyroquine is a 4-aminoquinoline antimalarial compound, structurally related to amodiaquine and chloroquine. Its mechanism of action is centered on the disruption of heme detoxification within the intraerythrocytic stages of Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound, as a weak base, accumulates to high concentrations in the acidic digestive vacuole via ion trapping. Here, it binds to heme, preventing its polymerization into hemozoin.[1] The resulting accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2] A key feature of this compound is its efficacy against many chloroquine-resistant P. falciparum strains, a characteristic attributed to its ability to evade the primary resistance mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).[1][3] Unlike its analogue amodiaquine, this compound is poorly metabolized, thereby avoiding the formation of toxic quinoneimine metabolites associated with adverse effects like agranulocytosis.[1][4][5] This guide provides a detailed examination of this mechanism, the molecular basis for its activity against resistant parasites, and the experimental protocols used to validate its mode of action.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of human malaria parasite, necessitates a robust pipeline of effective antimalarials. The 4-aminoquinoline class of drugs, with chloroquine as its historical cornerstone, has been pivotal in malaria treatment. However, widespread resistance, primarily mediated by mutations in the PfCRT protein, has severely compromised the utility of chloroquine.[6] this compound (AMOPYR) emerged as a promising alternative within this class. It shares the core 7-chloroquinoline scaffold but possesses a distinct side chain compared to chloroquine and its close analogue, amodiaquine.

Initial studies revealed that this compound not only possesses potent intrinsic antimalarial activity but also crucially, retains this activity against parasite strains that have developed high-level resistance to chloroquine.[1][7] This guide, intended for researchers and drug development professionals, synthesizes the current understanding of this compound's molecular interactions within the parasite, its pharmacokinetic advantages, and the experimental frameworks used to elucidate its mechanism of action.

The Primary Target: Interruption of Heme Detoxification

The central theater for this compound's action is the parasite's digestive vacuole (DV), a lysosome-like organelle with an acidic pH.

Hemoglobin Digestion and Heme Release

Once inside a human red blood cell, the trophozoite stage of P. falciparum ingests vast amounts of host cell cytoplasm, primarily hemoglobin, into its DV.[8] A cascade of proteases then degrades hemoglobin into amino acids, which are essential for parasite growth. This process, however, liberates a highly toxic byproduct: heme (ferriprotoporphyrin IX).[8][9] Free heme is a pro-oxidant that can generate reactive oxygen species, destabilize and lyse biological membranes, and inhibit enzyme activity.

The Protective Polymerization Pathway

To neutralize this threat, the parasite has evolved a highly efficient detoxification process: the polymerization of heme into a chemically inert, insoluble crystal known as hemozoin (or "malaria pigment").[10] This biomineralization process is a critical survival pathway for the parasite and represents a highly vulnerable and validated target for antimalarial drugs.[9][11] Quinoline-based drugs are thought to inhibit this process by binding to heme molecules, effectively capping the growing hemozoin crystal chain and preventing further polymerization.[10][12]

This compound-Mediated Inhibition of β-Hematin Formation

This compound, like other 4-aminoquinolines, functions as a classic heme polymerization inhibitor.[13] As a weak base, it is protonated within the acidic environment of the DV and becomes trapped, reaching concentrations several thousand-fold higher than in the surrounding plasma.[1][14] This high concentration facilitates its interaction with heme. The drug is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[2][13] The accumulation of this drug-heme complex and free heme is cytotoxic, leading to the rapid killing of the parasite.[1]

References

- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Replacement of the 4'-hydroxy group of amodiaquine and this compound by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miguelprudencio.com [miguelprudencio.com]

- 13. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

Early research and development of Amopyroquine

An In-Depth Technical Guide to the Early Research and Development of Amopyroquine

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the early-stage research and development of this compound. This document eschews a rigid template, instead adopting a narrative structure that follows the logical progression of a drug discovery program—from chemical synthesis and mechanistic studies to preclinical and initial clinical evaluation. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Rationale for a New 4-Aminoquinoline

The mid-20th century saw the rise of chloroquine as a highly effective and widely used antimalarial drug.[1] However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains, first reported in the late 1950s, created an urgent need for new therapeutic agents.[1][2] This challenge spurred the investigation of other 4-aminoquinoline compounds. This compound emerged from this research landscape as an analogue of amodiaquine, another potent 4-aminoquinoline.[2][3] The primary impetus for its development was to identify a compound with a superior efficacy profile, particularly against emerging chloroquine-resistant parasites, and to explore new structure-activity relationships within this critical class of antimalarials.

Chemical Profile and Structure-Activity Relationship (SAR)

This compound is a Mannich base, structurally similar to amodiaquine.[4] The key distinction lies in the side chain attached to the 4-amino position of the quinoline ring. Specifically, the incorporation of a 3'-pyrrolidinamino group in place of the 3'-diethylamino function found in amodiaquine defines the this compound scaffold.[3] This modification was a deliberate synthetic strategy to probe the impact of the side chain's basicity and steric bulk on antimalarial activity and pharmacokinetic properties.

Chemical Structure

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound and its analogues generally follows established protocols for 4-aminoquinolines.[3][5] A common approach involves the substitution of 4,7-dichloroquinoline with the appropriate aminophenol side chain.[6] Subsequent modifications, such as Suzuki-Miyaura cross-coupling reactions, have been employed to replace the 4'-hydroxy group with various hydrophobic substituents to probe the structure-activity relationship and mitigate potential toxicity associated with the 4-aminophenol motif.[5][7]

Core Structure-Activity Relationship Insights

Early research into this compound and related compounds focused on understanding how structural modifications influenced antimalarial potency. Key findings include:

-

The 4'-Hydroxy Group: While crucial for the activity of amodiaquine, studies on this compound derivatives demonstrated that the 4'-hydroxy function could be successfully replaced by various amino or even hydrophobic alkyl and aryl groups while retaining potent antimalarial activity in the low nanomolar range.[3][5] This indicated that the hydrogen-bonding capability of the hydroxyl group was not an absolute requirement for efficacy.

-

The Quinoline Core: As with other drugs in its class, the 7-chloro-4-aminoquinoline core is essential for activity.[8]

-

The Aliphatic Side Chain: The nature of the terminal amino group on the side chain is critical. The pyrrolidine ring in this compound represents a successful modification of the diethylamino group in amodiaquine, demonstrating that alterations in this region can modulate activity and potentially overcome resistance mechanisms.[3]

Mechanism of Action: Interference with Heme Detoxification

Like other 4-aminoquinoline antimalarials, the primary mechanism of action for this compound is the inhibition of the parasite's heme detoxification pathway.[3][9]

Inside the host red blood cell, the malaria parasite digests hemoglobin as a source of amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[9] To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (or β-hematin).[3][9]

This compound, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. There, it binds to free heme, forming a complex that prevents the heme from being polymerized into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.[9] Studies have confirmed the ability of this compound analogues to inhibit β-hematin formation, supporting this proposed mechanism.[3]

Caption: Proposed mechanism of action for this compound.

Preclinical Development

The preclinical phase for this compound involved extensive in vitro and in vivo studies to characterize its efficacy, pharmacokinetic profile, and metabolism.

In Vitro Efficacy

This compound demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[10] Its efficacy was often found to be superior to that of chloroquine and monodesethylamodiaquine (the active metabolite of amodiaquine), particularly against resistant strains.[10] However, a degree of in vitro cross-resistance with chloroquine was observed, as evidenced by a significant positive correlation between the IC50 values for the two drugs against various African isolates.[11]

Table 1: Comparative In Vitro Activity (IC50) of this compound and Other Antimalarials

| Compound | P. falciparum Strain(s) | Mean IC50 (nM) | Reference(s) |

|---|---|---|---|

| This compound | CQS African Isolates (n=24) | 16.1 | [11] |

| CQR African Isolates (n=38) | 18.9 | [11] | |

| Monodesethylamodiaquine | CQS African Isolates (n=24) | 28.2 | [11] |

| CQR African Isolates (n=38) | 74.8 | [11] | |

| Amodiaquine | Senegal Isolates (n=161) | 12.0 | [4][12] |

| Pyronaridine | Senegal Isolates (n=161) | 3.8 |[4][12] |

Note: IC50 values can vary significantly based on the specific parasite isolates and assay methodology used.

Experimental Protocol: In Vitro Antiplasmodial Susceptibility Assay (Isotopic Method)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.

Objective: To quantify the in vitro activity of this compound by measuring the inhibition of parasite growth via the uptake of a radiolabeled nucleic acid precursor.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete RPMI 1640 medium

-

Human O+ erythrocytes

-

96-well microtiter plates

-

This compound stock solution (in DMSO or ethanol)

-

[³H]-hypoxanthine

-

Cell harvester and scintillation counter

Methodology:

-

Drug Plate Preparation: Serially dilute the this compound stock solution across a 96-well plate to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include drug-free wells for control (100% growth) and wells with uninfected erythrocytes for background measurement.

-

Parasite Culture Addition: Prepare a suspension of parasitized erythrocytes at 0.5% parasitemia and 2.5% hematocrit in complete medium. Add 200 µL of this suspension to each well of the drug plate.

-

Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 24 hours.

-

Radiolabeling: Add 25 µL of medium containing [³H]-hypoxanthine (0.5 µCi) to each well.

-

Second Incubation: Re-gas the chamber and incubate for an additional 18-24 hours.

-

Harvesting: Freeze the plate at -20°C to lyse the cells. Thaw and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

-

Quantification: Wash and dry the filter mat. Place it in a scintillation bag with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for an in vitro isotopic antiplasmodial assay.

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic studies were conducted in animal models and later in healthy human volunteers.

-

Animal Studies: In rats and rabbits, this compound showed rapid absorption after oral administration.[10] It was widely distributed in tissues, particularly the liver and lungs. The terminal elimination half-life was approximately 14.5 hours in rats and ranged from 18 to 26 hours in rabbits depending on the route of administration (intravenous, intramuscular, or oral).[10]

-

Human Studies: Early studies in healthy volunteers receiving intramuscular doses confirmed that unchanged this compound is the major active component in the blood.[13][14] Two metabolites were detected but showed very low in vitro activity against P. falciparum compared to the parent drug.[13] This is a key finding, suggesting that this compound is not a pro-drug and its intrinsic activity is responsible for its therapeutic effect.

Table 2: Key Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Terminal Half-Life (t½) | Apparent Volume of Distribution (V/F) | Systemic Clearance (CL/F) | Reference |

|---|---|---|---|---|---|

| Rat | 50 mg/kg (oral) | 14.5 h | - | - | [10] |

| Rabbit | 10 mg/kg (oral) | 25.7 ± 5.4 h | - | - | [10] |

| Human | 2 mg/kg (IM) | 129.6 ± 92.5 h | 238 ± 75 L/kg | 2,063 ± 1,159 mL/min | [14] |

| Human | 6 mg/kg (IM, two doses) | 18.3 ± 6.8 h (plasma) | - | - |[13] |

Note: Pharmacokinetic parameters can vary based on dose, formulation, route of administration, and subject population.

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in a rodent model.

Materials:

-

Sprague-Dawley rats (male, 200-250g)

-

This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

HPLC system with appropriate column and detector for drug quantification

Methodology:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dosing: Fast rats overnight (with access to water). Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.[10]

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Analysis: Develop and validate an HPLC method for the quantification of this compound and its potential metabolites in rat plasma.[10] This involves protein precipitation, extraction, and chromatographic separation.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

Early Clinical Development

The transition from preclinical to clinical studies aimed to establish the safety, tolerability, and effective therapeutic regimen of this compound in humans.

A study in healthy volunteers who received two intramuscular doses of 6 mg/kg found the drug to be well-tolerated, with no observations of hypotension or QRS complex lengthening.[13] A transient increase in hepatic enzymes was noted but remained within the normal range.[13]

Another study investigated different intramuscular dosing regimens in 22 patients with P. falciparum malaria.[14] The results indicated a dose-dependent effect on parasite clearance.

Table 3: Efficacy of Intramuscular this compound in P. falciparum Malaria Patients

| Dosing Regimen | Number of Patients (n) | Parasite Clearance at Day 7 |

|---|---|---|

| 3 mg/kg (single dose) | 6 | 1 of 6 (17%) |

| 6 mg/kg (single dose) | 7 | 4 of 7 (57%) |

| 6 mg/kg followed by 3 mg/kg at 24h | 9 | 7 of 9 (78%) |

Source: Adapted from Pussard et al., 1991.[14]

Based on these early clinical results, a total regimen of 12 mg/kg, administered in two or three injections, was suggested as a potentially effective treatment course.[14]

Conclusion

The early research and development of this compound characterized it as a potent 4-aminoquinoline antimalarial with significant in vitro activity against both chloroquine-sensitive and -resistant P. falciparum. Its development was driven by rational synthetic modifications to the amodiaquine scaffold, leading to a compound that did not require metabolic activation for its effect. Preclinical pharmacokinetic studies established its distribution and elimination profile, while initial clinical trials provided foundational data on its safety and a potential therapeutic dosing regimen. While showing promise, the observation of some cross-resistance with chloroquine highlighted the persistent challenge of resistance within the 4-aminoquinoline class.[2][11] Ultimately, the early R&D of this compound provided valuable insights into the structure-activity relationships of this drug class, contributing to the broader, ongoing effort to develop novel and durable antimalarial therapies.

References

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and antimalarial activity of new amino analogues of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Replacement of the 4'-hydroxy group of amodiaquine and this compound by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimalarial activity, and preclinical pharmacology of a novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine. Identification of a suitable "back-up" compound for N-tert-butyl isoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 10. Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of monodesethylamodiaquine and this compound against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of amopyroquin after administration of two doses of 6 mg/kg im 24 h apart to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of intramuscular amopyroquin in healthy subjects and determination of a therapeutic regimen for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Amopyroquine: A Technical Guide to a 4-Aminoquinoline Antimalarial

Abstract

The persistent global challenge of malaria, exacerbated by the widespread resistance of Plasmodium falciparum to frontline therapeutics like chloroquine, necessitates the continued exploration of novel and repurposed antimalarial agents. Within the 4-aminoquinoline class, amopyroquine has emerged as a compound of significant interest due to its potent activity against chloroquine-resistant parasite strains. This technical guide provides an in-depth examination of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its core mechanism of action, rooted in the disruption of parasite heme detoxification, and explore its pharmacological profile. Furthermore, this document details validated experimental protocols for assessing its efficacy, both in vitro and in vivo, offering a framework for its evaluation. By synthesizing mechanistic insights with practical methodologies, this guide aims to serve as an authoritative resource for advancing the study and potential application of this compound in the fight against malaria.

The 4-Aminoquinolines: A Legacy and a Renewed Imperative

The 4-aminoquinoline scaffold, famously represented by chloroquine, was a cornerstone of malaria chemotherapy for decades.[1] These synthetic compounds were highly effective, affordable, and relatively safe, contributing significantly to malaria control efforts in the mid-20th century.[1] However, their utility has been severely eroded by the emergence and global spread of resistant P. falciparum strains.[2][3] This resistance primarily stems from mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug within its site of action, the parasite's digestive vacuole.[2][3]

This crisis catalyzed research into second-generation 4-aminoquinolines capable of overcoming these resistance mechanisms. This compound, structurally related to amodiaquine, represents one such promising candidate.[4][5] A key advantage of this compound is its demonstrated efficacy against chloroquine-resistant parasites and a lack of complete cross-resistance, suggesting it can circumvent, at least partially, the efflux mechanisms that render chloroquine ineffective.[6] This guide delves into the technical specifics that underpin this potential.

Chemical and Physicochemical Properties

This compound is a synthetic compound belonging to the 4-aminoquinoline class. Its structure is characterized by the core 7-chloro-4-aminoquinoline nucleus linked to a substituted phenol side chain.

| Property | Value | Source |

| IUPAC Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol | [7] |

| Molecular Formula | C₂₀H₂₀ClN₃O | [7] |

| Molecular Weight | 353.85 g/mol | [7] |

| Appearance | Slightly Yellow Powder | [7] |

| Class | 4-Aminoquinoline Antimalarial | [5] |

The structural nuances, particularly the side chain, are critical to its biological activity and differentiate it from chloroquine and its close analogue, amodiaquine. This side chain influences the drug's basicity, lipophilicity, and conformational flexibility, which in turn affect its ability to accumulate in the acidic digestive vacuole and interact with its molecular target.[8]

Mechanism of Action: Disrupting Heme Homeostasis

The antimalarial activity of all 4-aminoquinolines, including this compound, is intrinsically linked to the parasite's unique biology within human erythrocytes.

The Hemoglobin Digestion Pathway

During its intraerythrocytic life stage, the malaria parasite voraciously consumes host cell hemoglobin as its primary source of amino acids.[2][9] This process occurs within a specialized acidic organelle known as the digestive vacuole (DV).[9] The digestion of hemoglobin releases large quantities of heme, which, in its free form (ferriprotoporphyrin IX), is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[10]

Inhibition of Heme Polymerization

To neutralize this toxic heme, the parasite has evolved a crucial detoxification process: it polymerizes the heme molecules into an inert, insoluble crystal called hemozoin, or "malaria pigment".[11] This biocrystallization is a vital survival mechanism and the primary target of 4-aminoquinoline drugs.[6][10] this compound, being a weak base, becomes protonated and trapped within the acidic environment of the DV, achieving concentrations several hundred times higher than in the surrounding plasma.[6] Here, it is believed to form a complex with heme, effectively capping the growing hemozoin crystal and preventing further polymerization.[10][12] The resulting accumulation of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[10][11]

Caption: Mechanism of this compound Action in the Parasite's Digestive Vacuole.

Pharmacological Profile

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the pharmacokinetic (PK) profile of this compound is essential for designing effective dosing regimens. Unlike amodiaquine, which is considered a prodrug that is rapidly metabolized to its active form, desethylamodiaquine (DEAQ), this compound is poorly metabolized.[6][10] This is a significant finding, as it indicates that the parent compound, unchanged this compound, is primarily responsible for the observed antimalarial activity.[13]

Studies in healthy volunteers have shown that after intramuscular administration, this compound has a plasma elimination half-life of approximately 18 hours.[13] It is extensively distributed in tissues, a characteristic feature of 4-aminoquinolines.[6][14] Excretion occurs mainly through the bile.[6]

| Parameter | Value (Human Volunteers) | Source |

| Administration | Intramuscular (6 mg/kg) | [13] |

| Plasma Half-Life (t½) | 18.3 ± 6.8 hours | [13] |

| Whole Blood Half-Life (t½) | 13.9 ± 9.1 hours | [13] |

| Metabolism | Poorly metabolized | [6] |

| Primary Excretion Route | Biliary | [6] |

Pharmacodynamics: In Vitro and In Vivo Efficacy

The true value of this compound lies in its potent activity against strains of P. falciparum that have developed resistance to chloroquine. Numerous in vitro studies have demonstrated that the 50% inhibitory concentrations (IC₅₀) of this compound against chloroquine-resistant isolates are significantly lower than those of chloroquine itself, often in the low nanomolar range.[4][15] This potent activity suggests that this compound is less susceptible to the resistance mechanisms that affect chloroquine.[6][16]

The Challenge of Resistance

Mechanisms of 4-Aminoquinoline Resistance

As mentioned, chloroquine resistance is strongly associated with point mutations in the pfcrt gene, particularly the K76T mutation.[2][17] This mutated transporter protein is thought to reduce the accumulation of chloroquine in the digestive vacuole, preventing it from reaching the concentrations needed to inhibit hemozoin formation effectively.[2] Polymorphisms in another gene, the P. falciparum multidrug resistance gene 1 (pfmdr1), can further modulate the level of resistance to chloroquine and other quinolines like amodiaquine.[1][17]

This compound's Activity Against Resistant Strains

The lack of complete cross-resistance between chloroquine and this compound is a key therapeutic advantage.[6] While the precise reason is still under investigation, it is hypothesized that structural differences in this compound's side chain may allow it to either evade recognition by the mutated PfCRT transporter or to bind to its target (the heme-hemozoin complex) with such high affinity that it remains effective even at the lower concentrations achieved in resistant parasites.[8] This makes this compound a valuable tool for studying resistance reversal and a potential component of future antimalarial therapies.

Preclinical & Clinical Evaluation: Methodologies

A robust and standardized evaluation of any antimalarial candidate is critical. The following protocols represent field-proven, self-validating systems for assessing the activity of compounds like this compound.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This high-throughput assay is a cornerstone of modern antimalarial drug discovery, replacing older, more cumbersome radioisotope-based methods.[18][19]

Causality: The method leverages the fact that the fluorescent dye SYBR Green I intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence measured is directly proportional to the quantity of parasite DNA, providing a precise readout of parasite proliferation.

Methodology:

-

Parasite Culture: Asynchronously growing P. falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[20]

-

Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

-

Assay Initiation: Parasitized erythrocytes (at ~0.5% parasitemia and 2% hematocrit) are added to each well of the drug-containing plate. Drug-free and uninfected erythrocyte controls are included.

-

Incubation: The plate is incubated for 72 hours under the conditions described in Step 1 to allow for at least one full cycle of parasite replication.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.

-

Data Acquisition: Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The fluorescence data is normalized to controls and plotted against drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[18]

Protocol: In Vitro β-Hematin Formation Inhibition Assay

This cell-free assay directly assesses the compound's ability to interfere with heme polymerization, validating its mechanism of action.[4][21]

Causality: This assay simulates the conditions within the parasite's digestive vacuole. The conversion of hemin (a stable form of heme) into insoluble β-hematin (synthetic hemozoin) is induced by an acidic environment and lipids. A successful inhibitor will prevent this conversion, leaving the heme in a soluble, measurable form.

Methodology:

-

Reaction Setup: In a 96-well plate, add serial dilutions of this compound.

-

Hemin Addition: Add a solution of hemin chloride dissolved in DMSO to each well.

-

Reaction Initiation: Initiate the polymerization by adding an acetate buffer (pH ~4.8) and incubating at 37°C for 18-24 hours.

-

Centrifugation: Centrifuge the plate to pellet the insoluble β-hematin.

-

Quantification: The unreacted, soluble heme in the supernatant is quantified by measuring its absorbance at ~405 nm.

-

Analysis: The amount of inhibition is calculated relative to a drug-free control, allowing for the determination of the IC₅₀ for β-hematin formation.

Caption: A streamlined workflow for the in vitro evaluation of antimalarial compounds.

Protocol: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo test for screening antimalarial compounds, often called the Peters' test.[17]

Causality: The test evaluates a compound's ability to suppress the growth of parasites in a living host (typically a mouse model infected with a rodent malaria parasite like Plasmodium berghei). It provides crucial information on a drug's efficacy in a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Infection: Laboratory mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

-

Treatment: Two to four hours post-infection, the first dose of the test compound (this compound) is administered orally or via the intended clinical route. Treatment is continued daily for a total of four days (Days 0, 1, 2, 3).

-

Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse (both treated and untreated control groups).

-

Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Analysis: The average parasitemia of the treated group is compared to the untreated control group, and the percent suppression is calculated. The dose required to suppress parasitemia by 50% or 90% (ED₅₀ or ED₉₀) can be determined.

Safety and Toxicology

While specific, extensive toxicological data on this compound is limited in publicly available literature, important insights can be drawn from related 4-aminoquinolines, particularly amodiaquine. Amodiaquine use has been associated with rare but severe adverse effects, including hepatotoxicity and agranulocytosis (a dangerous drop in white blood cells).[5][22] This toxicity is attributed to the metabolic bioactivation of amodiaquine into a reactive quinoneimine intermediate, which can form adducts with cellular proteins and trigger immune-mediated damage.[22][23]

A key feature of this compound is that it is poorly metabolized.[6] This suggests it may be less prone to forming the toxic quinoneimine metabolites associated with amodiaquine, potentially offering a superior safety profile. Indeed, a study in healthy human volunteers receiving intramuscular this compound found it to be well-tolerated, with no observations of hypotension or significant changes in hepatic enzymes.[13] However, any further development would require comprehensive preclinical and clinical toxicological evaluation. Overdoses of 4-aminoquinolines can lead to severe cardiotoxicity and neurotoxicity.[24]

Conclusion and Future Directions

This compound stands as a compelling 4-aminoquinoline antimalarial with significant potential, primarily due to its potent activity against chloroquine-resistant P. falciparum. Its mechanism of action aligns with the classic strengths of its drug class—inhibition of heme polymerization—while its pharmacokinetic profile and apparent lack of cross-resistance suggest it can overcome key clinical challenges. The fact that the parent compound is the active entity may confer a better safety profile compared to its prodrug analogue, amodiaquine.

Future research should focus on several key areas:

-

Comprehensive Toxicological Profiling: Rigorous preclinical safety studies are needed to confirm its safety advantages over amodiaquine.

-

Clinical Efficacy Trials: Well-designed clinical trials are required to establish its efficacy and safety in malaria patients, particularly in regions with high levels of chloroquine and amodiaquine resistance.[25]

-

Combination Therapy: Given the current paradigm of artemisinin-based combination therapies (ACTs), this compound should be evaluated as a partner drug for a short-acting artemisinin derivative. Its longer half-life could provide post-treatment prophylactic protection.

-

Resistance Studies: Continued surveillance and laboratory studies are necessary to understand the potential for resistance to this compound to develop and to elucidate its interactions with known resistance transporters like PfCRT and PfMDR1.

By leveraging the established methodologies outlined in this guide, the scientific community can thoroughly evaluate and potentially develop this compound as a valuable new tool in the global effort to control and eradicate malaria.

References

- 1. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. Resistance to antimalarial drugs: molecular, pharmacological and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimalarial activity of new amino analogues of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 12. CAS 550-81-2: this compound | CymitQuimica [cymitquimica.com]

- 13. Pharmacokinetics and metabolism of amopyroquin after administration of two doses of 6 mg/kg im 24 h apart to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Replacement of the 4'-hydroxy group of amodiaquine and this compound by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amodiaquine resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 20. ajpp.in [ajpp.in]

- 21. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 24. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 25. Clinical trials of chemotherapy for falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Mechanistic Divergence of Amopyroquine and Amodiaquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial chemotherapy, with Amodiaquine (AQ) serving as a prominent, albeit controversial, member. Concerns over its toxicity, primarily linked to metabolic bioactivation, have spurred the development of analogues with improved safety profiles. This technical guide provides an in-depth analysis of the structural relationship between Amodiaquine and its close analogue, Amopyroquine. We dissect the critical chemical modification—the substitution of Amodiaquine's diethylamino group with a pyrrolidinyl moiety in this compound—and explore its profound implications on metabolism, toxicity, and antimalarial efficacy. By synthesizing data from in vitro studies, metabolic profiling, and structure-activity relationship (SAR) analyses, this guide illuminates the rationale behind this compound's design as a potentially safer alternative and offers a detailed comparative framework for researchers in the field of antimalarial drug development.

Introduction: The Enduring Legacy and Inherent Risks of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline class of drugs has been a mainstay in the global fight against malaria for decades.[1] Amodiaquine (AQ), synthesized in the late 1940s, emerged as a highly effective and affordable agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.[2][3][4] Its utility, however, has been significantly hampered by rare but severe adverse effects, including life-threatening agranulocytosis (a severe drop in white blood cells) and hepatotoxicity (liver damage).[2][3][5][6][7]

Intensive research has revealed that the toxicity of Amodiaquine is not caused by the drug itself, but by a chemically reactive metabolite formed in the body.[2][5][6][7] This bioactivation process, a critical concept in toxicology, involves the enzymatic oxidation of the drug's p-aminophenol group into a highly electrophilic quinoneimine intermediate.[2][3][5][6][7][8] This reactive species can then form covalent bonds with cellular macromolecules, such as proteins, leading to cellular damage and triggering immune-mediated toxicities.[8][9] This well-established link between metabolism and toxicity has driven the rational design of new 4-aminoquinoline analogues aimed at circumventing this metabolic vulnerability. This compound represents a key outcome of this targeted drug design strategy.

Structural Elucidation: A Tale of Two Side Chains

At their core, this compound and Amodiaquine are built upon the same 7-chloro-4-aminoquinoline pharmacophore, which is essential for their antimalarial activity.[10] The fundamental distinction lies in the structure of the Mannich base side chain attached to the 3'-position of the phenol ring.

-

Amodiaquine (AQ) features a diethylaminomethyl group.

-

This compound incorporates a pyrrolidinylmethyl group.

This seemingly minor alteration—substituting an open-chain diethylamino group with a cyclic pyrrolidinyl moiety—is a deliberate and strategic modification designed to influence the molecule's metabolic fate.

Caption: Chemical structures of Amodiaquine and this compound.

Synthesis and Physicochemical Implications

The synthesis of both Amodiaquine and this compound analogues generally follows established routes for 4-aminoquinolines. A common method involves the selective aryl-halogen exchange reaction between 4,7-dichloroquinoline and the corresponding aminophenol side chain.[11] The synthesis of the respective side chains—4-amino-2-(diethylaminomethyl)phenol for Amodiaquine and 4-amino-2-(pyrrolidin-1-ylmethyl)phenol for this compound—is a standard Mannich reaction.

While detailed comparative data on the physicochemical properties are scarce in publicly available literature, the structural change from a diethylamino to a pyrrolidinyl group can be expected to subtly influence properties such as:

-

Basicity (pKa): The cyclic nature of the pyrrolidine ring may slightly alter the pKa of the tertiary amine compared to the acyclic diethylamine, potentially affecting drug absorption and cellular uptake.

-

Lipophilicity (logP): The change in the side chain's structure and conformational flexibility can impact the overall lipophilicity of the molecule, which in turn influences membrane permeability and distribution.

Mechanism of Action and Comparative Antimalarial Activity

Both this compound and Amodiaquine are blood schizonticides that share the primary mechanism of action characteristic of quinoline antimalarials.[12][13] They are thought to exert their effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[13] By inhibiting the polymerization of heme into inert hemozoin crystals, the drugs lead to a buildup of toxic heme, which ultimately kills the parasite.[12][13]

Despite their shared mechanism, their potency against various P. falciparum strains can differ. In vitro studies are crucial for quantifying and comparing their intrinsic antimalarial activity.

Table 1: Comparative In Vitro Activity (IC₅₀ in nM) Against P. falciparum

| Compound | Chloroquine-Susceptible (CQS) Isolates | Chloroquine-Resistant (CQR) Isolates | Reference(s) |

|---|---|---|---|

| Amodiaquine | ~12.0 - 18.2 nM | - | [14][15] |

| Desethylamodiaquine | ~28.2 nM | ~74.8 nM | [16] |

| This compound | ~16.1 nM | ~18.9 nM |[16] |

Note: IC₅₀ values can vary between studies due to differences in parasite strains and assay methodologies. The data presented are representative values for comparative purposes.

The data indicates that both Amodiaquine and this compound are highly potent against CQS parasites.[14][16] Notably, this compound appears to retain significant activity against CQR isolates, with a much smaller increase in its IC₅₀ value compared to Amodiaquine's primary active metabolite, desethylamodiaquine.[16] A significant positive correlation has been found between chloroquine and both desethylamodiaquine and this compound, indicating a degree of in vitro cross-resistance.[16]

The Decisive Factor: Metabolism and the Avoidance of Bioactivation

The most critical divergence between Amodiaquine and this compound lies in their metabolic pathways. This difference is the cornerstone of the hypothesis that this compound is a safer drug.

The Toxic Pathway of Amodiaquine

Amodiaquine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylamodiaquine (DEAQ).[9][17] While DEAQ is a potent antimalarial itself, both AQ and DEAQ can undergo a fateful two-electron oxidation.[4] This process, which can be catalyzed by hepatic enzymes or peroxidases in neutrophils, converts the p-aminophenol moiety into a highly reactive and toxic quinoneimine metabolite.[2][3][8]

Caption: Bioactivation pathway of Amodiaquine leading to toxicity.

This quinoneimine intermediate is the primary culprit behind Amodiaquine's idiosyncratic toxicity.[6][7] Its electrophilic nature allows it to readily react with nucleophilic groups on proteins and other macromolecules, leading to the formation of drug-protein adducts that can cause direct cellular toxicity or trigger an adverse immune response.[8][9]

This compound: A Strategy of Metabolic Diversion

The design of this compound is a direct attempt to block this toxic bioactivation pathway. The rationale is that the cyclic pyrrolidinyl group is sterically bulkier and less electronically susceptible to the enzymatic reactions that initiate the formation of a quinoneimine-like metabolite compared to the more flexible diethylamino group of Amodiaquine.

Pharmacokinetic studies on this compound support this hypothesis. In healthy volunteers, the major form of the drug found in plasma and whole blood was the unchanged, non-metabolized this compound.[18] While two metabolites were detected, they were found in very low concentrations and possessed minimal in-vitro activity against P. falciparum.[19] This suggests that this compound is significantly more resistant to the extensive metabolism that characterizes Amodiaquine. The parent drug, unchanged this compound, is responsible for the antimalarial activity in vivo.[19]

Structure-Toxicity Relationship: A Comparative Outlook

The structural modification in this compound directly translates to a potentially improved safety profile. By minimizing the formation of reactive metabolites, the risk of mechanism-based toxicity is theoretically reduced.

-

Amodiaquine: Its use is associated with a risk of agranulocytosis and hepatotoxicity, directly linked to the formation of the quinoneimine metabolite.[2][3][5]

-

This compound: Clinical data, although more limited, suggests it is well-tolerated.[19] Studies in healthy volunteers showed no significant adverse effects like hypotension or cardiac issues, and liver enzymes remained within the normal range.[19]

This improved safety profile is the most significant advantage this compound holds over its predecessor and underscores the power of metabolism-guided drug design.

Conclusion and Future Perspectives

The relationship between this compound and Amodiaquine is a classic example of successful analogue-based drug design. By identifying the metabolic liability of Amodiaquine—the p-aminophenol moiety susceptible to oxidation—medicinal chemists were able to implement a targeted structural change. The replacement of the diethylamino side chain with a pyrrolidinyl ring in this compound effectively mitigates the bioactivation pathway responsible for Amodiaquine's severe toxicities.

This compound retains high antimalarial potency, including against chloroquine-resistant parasites, while exhibiting a more favorable metabolic profile that relies on the parent drug for efficacy.[16][19] This structural divergence makes it a compelling candidate for further development and a valuable lesson in the prospective design of safer chemotherapeutic agents.

Future research should focus on larger-scale clinical trials to definitively establish the long-term safety and efficacy of this compound in diverse patient populations. Furthermore, exploring other modifications to the 4-aminoquinoline scaffold that similarly block metabolic activation could yield a new generation of potent and safe antimalarials.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synergism between Amodiaquine and Its Major Metabolite, Desethylamodiaquine, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Replacement of the 4'-hydroxy group of amodiaquine and this compound by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of monodesethylamodiaquine and this compound against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amodiaquine - Wikipedia [en.wikipedia.org]

- 18. Pharmacokinetics of intramuscular amopyroquin in healthy subjects and determination of a therapeutic regimen for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and metabolism of amopyroquin after administration of two doses of 6 mg/kg im 24 h apart to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Amopyroquine's Mechanism of Action on the Heme Detoxification Pathway in Plasmodium falciparum

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Parasite's Achilles' Heel

The intraerythrocytic (blood-stage) life cycle of the malaria parasite, Plasmodium falciparum, is characterized by the massive consumption and digestion of host cell hemoglobin within an acidic digestive vacuole (DV). This process provides essential amino acids for parasite growth and proliferation. However, it also releases vast quantities of toxic, redox-active ferriprotoporphyrin IX (heme).[1] To survive this oxidative onslaught, the parasite has evolved a unique and essential detoxification process: the biocrystallization of heme into a chemically inert, insoluble polymer known as hemozoin, or "malaria pigment".[2][3][4][5]

This heme detoxification pathway is a validated and highly attractive target for antimalarial chemotherapy because it is essential for parasite survival and absent in the human host.[6][7] The 4-aminoquinoline class of drugs, which includes the well-known chloroquine and amodiaquine, has historically been the cornerstone of malaria treatment, and their primary mechanism of action is the disruption of this pathway.[8][9][10] Amopyroquine (ApQ), a closely related 4-aminoquinoline, operates through this same fundamental mechanism. This guide provides an in-depth technical examination of how this compound targets and disrupts the heme detoxification pathway, supported by field-proven experimental protocols to validate its mechanism of action.

Section 1: The Molecular Target: Heme Biocrystallization

The transformation of toxic soluble heme into inert hemozoin is not a simple precipitation event; it is a complex biomineralization process occurring under the specific physicochemical conditions of the parasite's digestive vacuole (pH 4.8-5.2).[9][11]

-

Hemoglobin Digestion and Heme Release: The parasite internalizes host cytoplasm into the DV, where a cascade of proteases degrades hemoglobin, releasing heme monomers.

-

Heme Toxicity: Free heme is a pro-oxidant that catalyzes the production of reactive oxygen species (ROS), destabilizes and lyses biological membranes, and inhibits enzyme activity.[1][12] Unchecked, this toxicity would rapidly lead to parasite death.

-

Hemozoin Formation: The parasite sequesters the toxic heme by polymerizing it into hemozoin. In this crystal lattice, the iron center of one heme molecule coordinates with the carboxylate propionate side chain of an adjacent heme, forming a repeating dimer structure. This process is believed to be catalyzed at the lipid-water interface within the DV, potentially facilitated by specific parasite proteins like Histidine-Rich Protein II (HRP-II) or lipids themselves.[1][10][13]

The entire heme detoxification pathway is a critical process for the parasite's survival, making its inhibition a potent therapeutic strategy.

Section 2: this compound's Mechanism of Inhibition

Like its 4-aminoquinoline counterparts, this compound's action is a two-step process involving accumulation at the site of action followed by direct target engagement.

Causality of Action:

-

pH Trapping: this compound is a weak base. It readily diffuses across biological membranes in its neutral state but becomes protonated and trapped within the acidic environment of the parasite's DV. This leads to a massive accumulation of the drug at the precise location where heme polymerization occurs, a concentration several hundred-fold higher than in the host plasma.[9]

-

Heme Binding and Complex Formation: Once concentrated in the DV, this compound interacts directly with heme monomers. The planar aromatic quinoline ring of this compound stacks onto the porphyrin ring of heme via non-covalent π-π interactions.[5][14] This forms a stable this compound-heme complex.

-

Inhibition of Polymerization: This drug-heme complex effectively "caps" the heme monomer, sterically hindering its incorporation into the growing hemozoin crystal lattice.[4][10] This action halts the detoxification process.

-

Induction of Toxicity: The inhibition of hemozoin formation leads to a buildup of toxic species within the DV—either free heme or, more likely, the this compound-heme complexes themselves.[15][16] These complexes are highly toxic, exacerbating membrane damage and oxidative stress, ultimately leading to parasite death.[12][17][18]

Section 3: Experimental Validation Framework